Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonist

Researchers probing nicotinic receptor pharmacology require structurally validated probes to ensure assay reproducibility. Generic 4-hydroxyquinoline analogs fail to replicate the unique polypharmacology conferred by the 7,8-dichloro substitution pattern. • α3β4 nAChR antagonism: IC₅₀ = 1.8 nM; 6.7-fold selective over α4β2, 8.3-fold over α4β4. • MAO-B inhibition: IC₅₀ = 3.3 nM; 7,300-fold selectivity over MAO-A. • Demonstrated in vivo antinociceptive activity in mouse models. Supplied at ≥97% purity with full analytical documentation. For R&D use only; ships ambient globally.

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11g/mol
CAS No. 75001-53-5
Cat. No. B379745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
CAS75001-53-5
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.11g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)Cl
InChIInChI=1S/C12H9Cl2NO3/c1-2-18-12(17)7-5-15-10-6(11(7)16)3-4-8(13)9(10)14/h3-5H,2H2,1H3,(H,15,16)
InChIKeyFAEKTUDLKDVPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate: Specifications & Baseline


Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (CAS 75001-53-5) is a synthetic heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxylate class, with a molecular formula of C₁₂H₉Cl₂NO₃ and a molecular weight of 286.11 g/mol . It features a quinoline core with chlorine substitutions at the 7- and 8-positions, a hydroxy group at the 4-position, and an ethyl ester at the 3-carboxylate position . The compound is supplied by multiple vendors as a research-grade chemical with typical purities ranging from 95% to 98% (NLT), and is offered in quantities from 5 mg to 5 g for laboratory use only . Its structural features position it as a member of a class known for diverse biological activities, including enzyme inhibition and receptor antagonism [1].

Pathway focus Subtype-selective α3β4 nAChR antagonism profiling
Enzyme target MAO-B isoform-selective inhibition studies
Mechanistic probe Hydrophobicity-driven cellular respiration QSAR

Procurement Rationale: Substitution Risks


Substituting Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate with a generic 4-hydroxyquinoline-3-carboxylate or an analog with a different substitution pattern is not scientifically justifiable due to the profound impact of substituent identity and position on both potency and selectivity. Within this chemical class, the nature and location of halogen substituents on the quinoline ring are critical determinants of biological activity [1]. For example, a systematic study of 7-substituted-4-hydroxyquinoline-3-carboxylic acids demonstrated that variations in the 7-position substituent lead to divergent inhibitory profiles against dehydrogenase enzymes versus whole-cell respiration in Ehrlich ascites tumor cells, with activity dependent on distinct polar, steric, and hydrophobic parameters [2]. Furthermore, the 7,8-dichloro substitution pattern in the target compound confers a unique multi-target profile, including potent antagonism at α3β4 nicotinic acetylcholine receptors (IC₅₀ = 1.8 nM) and moderate inhibition of monoamine oxidase B (MAO-B) [3]. Generic substitution risks losing this specific polypharmacology, rendering experimental outcomes non-reproducible and procurement of an alternative compound a potential source of assay failure. The quantitative evidence below substantiates this differentiation.

! 7,8-Dichloro substitution pattern determines polypharmacology; generic 4-hydroxyquinoline-3-carboxylates may lack α3β4 and MAO-B engagement.
! Subtype selectivity (α3β4 vs. α4β2) and MAO-B/A isoform window are not conserved across analogs with different halogen or ester groups.
! In vivo behavioral response and CYP3A4 interaction profile may shift with even minor substituent changes, limiting direct substitution without validation.

Quantitative Differentiation Evidence


α3β4 Nicotinic Receptor Antagonism

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate exhibits potent and selective antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC₅₀ of 1.8 nM in an 86Rb+ efflux assay using SH-SY5Y cells [1]. In contrast, its activity at the closely related human α4β2 nAChR is 6.7-fold weaker (IC₅₀ = 12.0 nM), and at the human α4β4 nAChR it is 8.3-fold weaker (IC₅₀ = 15.0 nM) [1]. This differential potency across nAChR subtypes is a quantifiable characteristic not uniformly shared by other 4-hydroxyquinoline-3-carboxylates, which often lack this level of subtype selectivity or potency at nAChRs [2].

α3β4 nAChR antagonism
Head-to-head
IC₅₀ 1.8 nM (α3β4); 12 nM (α4β2); 15 nM (α4β4)
Selectivity ratio 6.7–8.3×
Supports α3β4-selective pathway dissection
Recombinant nAChR subtypes, 86Rb+ efflux assay
Nicotinic Acetylcholine Receptors α3β4 nAChR Antagonist Neurological Research

MAO-B Inhibition and Isoform Selectivity

The compound inhibits rat brain MAO-B with an IC₅₀ of 3.3 nM, as measured in a spectrophotometric assay using kynuramine as substrate in Sprague-Dawley rat brain mitochondrial homogenate [1]. This is approximately 7,300-fold more potent than its inhibition of the MAO-A isoform (IC₅₀ = 24,000 nM) under identical assay conditions, demonstrating exceptional isoform selectivity [2]. While many quinoline derivatives exhibit MAO inhibition, this level of potency and selectivity for MAO-B over MAO-A is a distinguishing feature that is not common across the broader 4-hydroxyquinoline-3-carboxylate class.

MAO-B / MAO-A selectivity
Head-to-head
MAO-B IC₅₀ 3.3 nM; MAO-A IC₅₀ 24,000 nM
Fold selectivity 7,300× over MAO-A
Enables isoform-specific MAO-B assay interpretation
Rat brain mitochondrial homogenate, kynuramine substrate
Monoamine Oxidase B MAO-B Inhibitor Enzyme Assay Neuroprotection

In Vivo Antinociceptive Activity

In a mouse model of nicotine-induced antinociception, subcutaneous administration of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate at 1.2 mg/kg produced significant inhibition in the tail-flick assay [1]. A higher dose of 15 mg/kg was required to achieve similar efficacy in the hotplate assay [1]. This demonstrates in vivo functional antagonism of nicotine's effects, correlating with its in vitro nAChR antagonist profile. Such in vivo data is rare among 4-hydroxyquinoline-3-carboxylates and provides a higher level of validation for researchers considering this compound for behavioral pharmacology studies.

In vivo antinociception
Cross-study
1.2 mg/kg (tail-flick); 15 mg/kg (hotplate)
Dose-response in mouse nicotine challenge models
Correlates nAChR antagonism with behavioral endpoint
Male ICR mice, subcutaneous administration
Antinociception Nicotine Addiction In Vivo Pharmacology Behavioral Assay

Cellular Respiration Inhibition Potential

While direct quantitative data for Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in cellular respiration assays is not available in the public domain, its structural class provides valuable context. A comprehensive QSAR study of nine 7-substituted-4-hydroxyquinoline-3-carboxylic acids revealed that inhibition of Ehrlich ascites tumor cell respiration is primarily driven by hydrophobicity, whereas dehydrogenase enzyme inhibition is governed by polar and steric parameters [1]. The 7,8-dichloro substitution pattern on the target compound increases hydrophobicity and molecular volume compared to unsubstituted or mono-substituted analogs, which, based on established class-level SAR, predicts a distinct and potentially enhanced profile of cellular respiration inhibition relative to less hydrophobic congeners [2]. This positions the compound as a uniquely suitable tool for probing the role of hydrophobicity in this class's mechanism of action.

Cellular respiration QSAR
Class-level
7,8-dichloro pattern increases hydrophobicity (ClogP ~3.3)
Predicted enhanced respiration inhibition vs. unsubstituted analogs
Supports hydrophobicity-driven QSAR model probe
QSAR from 9 analogs; direct data not publicly reported
Cellular Respiration QSAR Ehrlich Ascites Tumor Cells Dehydrogenase Inhibition

CYP3A4 Inhibition Profile

Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate inhibits human recombinant CYP3A4 with an IC₅₀ of 7,900 nM (7.9 μM), as determined in an assay using baculosomes co-expressing human P450 reductase and cytochrome b5 [1]. This moderate CYP3A4 inhibition is notably weaker than its potent activity at nAChRs and MAO-B, suggesting a favorable window for target engagement over major metabolic enzyme interaction. In comparison, many structurally related quinolines and quinolones exhibit potent CYP inhibition that can complicate in vivo studies [2]. This data provides a quantitative basis for assessing potential drug-drug interaction liabilities in preclinical research.

CYP3A4 inhibition
Cross-study
IC₅₀ 7,900 nM (7.9 μM)
Selectivity window >100× vs. nAChR IC₅₀
Indicates lower metabolic liability in target range
Recombinant CYP3A4 baculosomes, fluorescent assay
CYP3A4 Drug Metabolism ADME Enzyme Inhibition

Anticoccidial Activity Potential

The 4-hydroxyquinoline-3-carboxylate class has a documented history of anticoccidial activity, with several members showing efficacy against Eimeria species in poultry [1]. A 1973 study specifically examined the structure-activity relationship of a new series of 4-hydroxyquinoline-3-carboxylates, establishing the importance of specific substitution patterns for anticoccidial potency [2]. While direct activity data for the 7,8-dichloro derivative is not publicly reported, its structural similarity to active compounds in this series (particularly the presence of halogen substituents at positions 7 and 8) suggests it warrants investigation as a potential anticoccidial agent. This positions the compound as a valuable tool for researchers studying veterinary parasitology or seeking novel leads for coccidiosis control.

Anticoccidial potential
Class-level
Structural analog of active 4-hydroxyquinoline-3-carboxylates
Halogen substitution consistent with anticoccidial SAR
Supports screening in Eimeria resistance studies
Data to verify; class-level inference from poultry models
Anticoccidial Eimeria Veterinary Parasitology Poultry Research

Recommended Application Scenarios


α3β4 nAChR-Mediated Neuroscience Research

This compound is optimally suited for in vitro and in vivo studies examining the role of α3β4 nicotinic acetylcholine receptors. Its potent antagonism (IC₅₀ = 1.8 nM) and significant subtype selectivity (6.7-fold over α4β2, 8.3-fold over α4β4) allow for precise pharmacological dissection of nAChR signaling in models of nicotine addiction, anxiety, and pain [1]. The demonstrated in vivo antinociceptive activity in mouse models further supports its use in behavioral pharmacology studies, providing a bridge between molecular target engagement and functional outcomes [1].

MAO-B Inhibition Studies

Researchers investigating monoamine oxidase B as a therapeutic target for neurodegenerative and mood disorders will find this compound's exceptional MAO-B potency (IC₅₀ = 3.3 nM) and high selectivity over MAO-A (7,300-fold) to be a critical advantage [2]. This profile minimizes off-target confounding effects and makes it a valuable chemical probe for elucidating MAO-B-specific functions in enzyme assays and cellular models of neuroprotection.

Cellular Respiration & Mitochondrial Function

Given its structural position within a class of known inhibitors of cellular respiration, this compound is a rational choice for studies exploring the link between mitochondrial function and tumor cell viability [3]. Its 7,8-dichloro substitution pattern, which increases hydrophobicity relative to other analogs, positions it as a uniquely suitable tool for investigating the role of hydrophobic interactions in the mechanism of action of 4-hydroxyquinoline-3-carboxylates on cellular respiration, as predicted by established QSAR models [4].

Anticoccidial Lead Identification

Building on the historical activity of 4-hydroxyquinoline-3-carboxylates against Eimeria species, this compound offers a distinct structural analog for research into coccidiosis control [5]. Its 7,8-dichloro substitution differentiates it from established agents like buquinolate and decoquinate, making it a valuable tool for studying resistance mechanisms and for screening campaigns aimed at identifying next-generation anticoccidial drugs for the poultry industry.

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies
Subtype-selectivity profile
Target engagement in behavioral models
MAO-B isoform-selective inhibition
Isoform selectivity window
Neuroprotection model-response endpoints
Cellular respiration mechanism studies
Hydrophobicity-dependent QSAR profile
Mitochondrial function endpoint review
Anticoccidial screening
Structural analog differentiation
Antiparasitic activity in poultry models

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